3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
CAS No.: 1909313-05-8
Cat. No.: VC6048769
Molecular Formula: C9H13N3
Molecular Weight: 163.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909313-05-8 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.224 |
| IUPAC Name | spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane] |
| Standard InChI | InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11) |
| Standard InChI Key | HMDPNQUACRZRSN-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)C3=C(CCN2)NC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s defining feature is its spirocyclic framework, where a cyclobutane ring shares a single atom with an imidazo[4,5-c]pyridine heterocycle. This arrangement imposes significant conformational constraints, influencing both reactivity and intermolecular interactions. The imidazo[4,5-c]pyridine moiety contains a five-membered imidazole ring fused to a pyridine ring, creating a planar, aromatic system that may participate in π-π stacking or hydrogen bonding. Cyclobutane’s strained four-membered ring introduces torsional stress, potentially enhancing reactivity in certain synthetic pathways.
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.224 g/mol |
| Hydrogen Bond Donors | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, imidazole N) |
| logP (Predicted) | ~1.2 (estimated) |
The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems.
Synthesis and Reaction Pathways
Laboratory-Scale Synthesis
While detailed industrial protocols remain undisclosed, laboratory-scale synthesis typically involves multi-step organic reactions. A plausible route begins with the formation of the imidazo[4,5-c]pyridine core via cyclization of appropriately substituted pyridine precursors, followed by spiroannulation with a cyclobutane derivative. For example, acid-catalyzed cyclization of -substituted pyridine diamines could yield the imidazole ring, while [2+2] photocycloaddition might generate the cyclobutane moiety .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring proper alignment during spiroannulation to avoid isomers.
-
Yield Improvement: Multi-step sequences often suffer from cumulative yield losses; catalytic methods or flow chemistry could mitigate this .
-
Stereochemical Control: The spiro center’s configuration may influence biological activity, necessitating enantioselective synthesis .
Related Compounds and Derivatives
Hydroxylated Derivative
A hydroxylated analog, 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol (MW: 179.22 g/mol), introduces a polar hydroxyl group at the 7' position. This modification enhances hydrogen-bonding capacity, potentially improving target affinity but reducing blood-brain barrier penetration.
Structural Comparisons
The larger imidazo[4,5-b]pyridine derivatives achieve higher potency via extended interactions with PDE10A, underscoring the trade-off between molecular complexity and activity .
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR would reveal distinct signals for the cyclobutane protons (δ 2.4–2.6 ppm) and imidazo-pyridine aromatics (δ 6.4–7.0 ppm) .
-
MS: High-resolution mass spectrometry confirms the molecular ion at m/z 163.224.
Chromatographic Behavior
Reverse-phase HPLC analysis under acidic conditions (e.g., 0.1% TFA in acetonitrile/water) would likely show a retention time of 8–10 minutes, correlating with its moderate polarity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume